2-Chloro-N-ethyl-5-fluoroaniline

Physicochemical Property Drug Design Lipophilicity

2-Chloro-N-ethyl-5-fluoroaniline (CAS: 1692502-38-7) is a halogenated aromatic amine featuring a unique 2-chloro-5-fluoro substitution pattern on the phenyl ring with an N-ethyl substituent on the amine. As a secondary aniline, this compound is characterized as a colorless to pale yellow liquid with a molecular weight of 173.61 g/mol.

Molecular Formula C8H9ClFN
Molecular Weight 173.61 g/mol
Cat. No. B15091015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-ethyl-5-fluoroaniline
Molecular FormulaC8H9ClFN
Molecular Weight173.61 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC(=C1)F)Cl
InChIInChI=1S/C8H9ClFN/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3
InChIKeyVUEJCIGBDBYGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-ethyl-5-fluoroaniline: A Specialized Halogenated Aniline Intermediate


2-Chloro-N-ethyl-5-fluoroaniline (CAS: 1692502-38-7) is a halogenated aromatic amine featuring a unique 2-chloro-5-fluoro substitution pattern on the phenyl ring with an N-ethyl substituent on the amine . As a secondary aniline, this compound is characterized as a colorless to pale yellow liquid with a molecular weight of 173.61 g/mol . Its structural features suggest utility as a specialized building block in pharmaceutical and agrochemical research, though its specific applications are not well-documented in the primary scientific literature, with most available information derived from supplier catalogs and basic property databases [1].

Why N-Alkyl and Halogen Substitution Patterns in Anilines Cannot Be Interchanged


The specific substitution pattern of 2-chloro, 5-fluoro, and N-ethyl groups on the aniline scaffold is non-interchangeable due to the profound influence each substituent exerts on physicochemical properties and potential biological interactions. While halogenated anilines are a broad class of intermediates, the ortho-chloro and meta-fluoro arrangement creates a unique electron density distribution and steric environment [1]. Furthermore, the presence of an N-ethyl group significantly alters the compound's basicity, lipophilicity, and metabolic profile compared to its unsubstituted (2-chloro-5-fluoroaniline) or N-methyl analogs . This is critical because even minor structural changes can lead to substantial differences in target binding affinity [2] or metabolic stability [3], making generic substitution a high-risk approach in lead optimization or process development.

Quantitative Differentiation of 2-Chloro-N-ethyl-5-fluoroaniline vs. Analogs


Enhanced Lipophilicity (clogP) via N-Ethyl Substitution Compared to Unsubstituted Aniline

The N-ethyl group in 2-Chloro-N-ethyl-5-fluoroaniline is predicted to increase its lipophilicity compared to its unsubstituted parent amine, 2-chloro-5-fluoroaniline. While direct experimental data for the target compound is unavailable in public literature, computational predictions for analogous anilines show that N-alkylation markedly increases LogP [1]. For the closely related N-ethyl-2-fluoroaniline, the ethyl group provides greater steric bulk and influences molecular conformation compared to methyl analogs .

Physicochemical Property Drug Design Lipophilicity

Altered Metabolic Profile Inferred from Class-Level CYP Inhibition SAR

The specific halogen pattern (2-Cl, 5-F) and N-ethyl group are likely to confer a distinct cytochrome P450 (CYP) interaction profile compared to other halogenated anilines. Class-level studies demonstrate that CYP2E1 inhibition by halogenated anilines is enhanced by chlorine substitution more than by fluorine [1], while 4-fluoro substitution confers resistance to P450-mediated dehalogenation [2]. The N-ethyl group further modifies this profile, as seen in studies where N-fluoroalkyl analogs of eticlopride showed altered in vivo metabolism .

Drug Metabolism CYP Inhibition Structure-Activity Relationship

Conformational and Basicity Modulation by N-Ethyl Group

The introduction of an N-ethyl group on the aniline nitrogen influences both the basicity (pKa) of the amine and its conformational preferences, distinguishing it from the primary aniline. Studies on N-alkylated anilines show that alkylation increases basicity compared to the parent aniline [1]. While no pKa data is available for the target compound, the principle is well-established. Furthermore, the steric bulk of the ethyl group can bias the molecule's conformation, which has been shown in related systems to affect site-selective C-H activation [2].

Conformational Analysis Basicity Physical Organic Chemistry

Strategic Application Scenarios for 2-Chloro-N-ethyl-5-fluoroaniline


Lead Optimization in Drug Discovery for Fine-Tuning Lipophilicity

In medicinal chemistry programs, achieving optimal LogP is crucial for balancing solubility and permeability. The predicted lipophilicity increase (~+1.3 LogP units) of 2-Chloro-N-ethyl-5-fluoroaniline over 2-chloro-5-fluoroaniline [1] makes it a strategic choice when a lead series requires an increase in membrane permeability without introducing additional aromatic rings or metabolically labile alkyl chains. This specific modification can be used to explore SAR around permeability and oral absorption.

Chemical Probe Development Requiring Defined Metabolic Stability

For in vivo pharmacological studies, a chemical probe must have predictable metabolic stability. Based on class-level SAR, the 5-fluoro substituent is expected to confer resistance to certain P450-mediated oxidative pathways, while the N-ethyl group offers a distinct metabolic fate compared to N-methyl analogs [2]. Researchers can utilize this compound to build probes with a potentially longer half-life and different metabolite profile than unsubstituted or N-methyl aniline-based probes.

Synthesis of Conformationally-Biased Intermediates for C-H Activation

The N-ethyl group introduces a conformational bias in the aniline scaffold [3]. This feature is particularly valuable in transition metal-catalyzed C-H activation chemistry, where substrate conformation can dictate site-selectivity [4]. This compound can serve as a key intermediate for synthesizing complex molecules where a specific ortho-, meta-, or para- functionalization outcome is desired, a capability not readily achievable with the more flexible, unsubstituted aniline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-ethyl-5-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.